molecular formula C9H10ClNO3 B14020760 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

Cat. No.: B14020760
M. Wt: 215.63 g/mol
InChI Key: SXIPSIAXRMVEBX-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid (CAS 2357670-62-1) is a high-purity chemical compound with the molecular formula C 9 H 10 ClNO 3 and a molecular weight of 215.63 . This molecule features a propanoic acid group attached to a chlorinated, methoxy-substituted pyridine ring, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. The presence of both the carboxylic acid functional group and the halogenated heterocycle offers versatile synthetic handles for further derivatization, such as amide coupling or metal-catalyzed cross-coupling reactions, facilitating the creation of compound libraries for biological screening . Compounds with similar pyridine scaffolds and acid moieties are frequently investigated as key building blocks in the synthesis of potential therapeutic agents . Researchers may explore its utility in developing novel molecules targeting various metabolic and other pathways . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-(5-chloro-2-methoxypyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13)

InChI Key

SXIPSIAXRMVEBX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1Cl)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Pyridine Intermediate (Patent WO2019175043A1)

  • Step 1: Preparation of 5-chloro-2-methoxypyridine
    Starting from 2,5-dimethoxypyridine, selective chlorination at the 5-position is achieved using appropriate chlorinating agents under controlled conditions to avoid over-chlorination or substitution at undesired sites.

  • Step 2: Introduction of the Propanoic Acid Side Chain
    The 4-position of the pyridine ring is functionalized by coupling with a suitable propanoic acid derivative or its equivalent. This can be accomplished via:

    • Metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using boronic acid or organozinc reagents bearing the propanoic acid moiety.
    • Direct nucleophilic substitution if the 4-position is activated by a leaving group (e.g., halogen).
  • Step 3: Final Hydrolysis and Purification
    If ester intermediates are formed, hydrolysis under acidic or basic conditions yields the free propanoic acid. The product is then purified by recrystallization or chromatography.

This method allows preparation on a gram scale and is adaptable for further derivatization to produce related compounds with biological activity.

Alternative Method from Pyridine Acetamide Derivative Synthesis (Patent EP4140997A1)

  • Step 1: Synthesis of Pyridine Acetamide Derivative
    A related pyridine acetamide derivative, structurally close to this compound, is synthesized by acylation of the pyridine ring with acetamide derivatives.

  • Step 2: Functional Group Transformations
    The methoxy and chloro substituents are introduced or preserved during the synthesis, ensuring the correct substitution pattern on the pyridine ring.

  • Step 3: Conversion to Propanoic Acid
    The acetamide side chain is converted to the propanoic acid via oxidation or hydrolysis steps.

  • Step 4: Isolation and Characterization
    The final compound is isolated in high purity, suitable for biological evaluation as a cyclin-dependent kinase inhibitor.

This method emphasizes the importance of maintaining selectivity and controlling reaction conditions to achieve the desired substitution pattern and functional group integrity.

Comparative Data Table of Preparation Methods

Step/Aspect Method 1 (WO2019175043A1) Method 2 (EP4140997A1)
Starting Material 2,5-Dimethoxypyridine Pyridine acetamide derivatives
Key Functionalization Selective chlorination at 5-position Acylation and functional group transformations
Side Chain Introduction Cross-coupling or nucleophilic substitution at 4-position Acylation followed by hydrolysis/oxidation
Scale Gram scale synthesis Laboratory scale with potential for scale-up
Purification Recrystallization or chromatography Chromatography and crystallization
Application Focus Intermediate for CDK inhibitors and related compounds CDK inhibitor development
Advantages High regioselectivity, adaptable synthesis Maintains functional group integrity
Limitations Requires careful control of chlorination conditions Multi-step process with functional group interconversions

In-Depth Research Findings and Notes

  • The synthetic routes are designed to optimize yield and purity, critical for pharmaceutical applications.
  • The methoxy group at the 2-position and chloro group at the 5-position of the pyridine ring are essential for biological activity, necessitating selective substitution strategies.
  • The propanoic acid moiety contributes to the compound's solubility and pharmacokinetic profile.
  • The preparation methods reported in patents WO2019175043A1 and EP4140997A1 reflect advanced synthetic organic chemistry techniques, including selective halogenation, cross-coupling reactions, and functional group transformations.
  • These methods also highlight the importance of stereochemical control when the propanoic acid side chain contains chiral centers, ensuring the production of the desired enantiomer for biological efficacy.
  • The compounds prepared via these methods have been evaluated for CDK7 and CDK9 inhibition, showing promise in cancer therapeutics, particularly in hematological malignancies and solid tumors.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid side chain can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with pyridine-containing propanoic acid derivatives, particularly herbicides and enzyme inhibitors. Below is a detailed comparison:

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Primary Use
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid C₉H₁₀ClNO₃ 215.63 5-Cl, 2-OCH₃ on pyridine; (S)-enantiomer propanoic acid Not explicitly stated
Haloxyfop (2-[4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic acid) C₁₅H₁₁ClF₃NO₄ 361.70 3-Cl, 5-CF₃ on pyridine; phenoxy linker Herbicide (ACCase inhibitor)
Fluazifop (2-[4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic acid) C₁₅H₁₂F₃NO₄ 327.26 5-CF₃ on pyridine; phenoxy linker Herbicide (broadleaf weed control)
Imazapic (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid) C₁₄H₁₇N₃O₃ 275.30 Imidazolinone ring; 5-CH₃ on pyridine Herbicide (ALS inhibitor)

Key Observations

Structural Variations: The target compound lacks the phenoxy linker and trifluoromethyl groups seen in haloxyfop and fluazifop, which are critical for herbicidal activity . Instead, it features a directly attached methoxy group on the pyridine ring. Unlike imazapic, which contains an imidazolinone ring, the target compound’s pyridine ring is simpler, suggesting divergent mechanisms of action .

Stereochemistry :

  • The (S)-enantiomer specificity of the target compound contrasts with racemic formulations of haloxyfop and fluazifop. Chirality often affects binding affinity to biological targets (e.g., acetyl-CoA carboxylase in herbicides) .

Physicochemical Properties :

  • Data gaps for the target compound (e.g., solubility, pKa) hinder direct comparison with the well-characterized herbicides listed above .

Research Implications

The absence of phenoxy or trifluoromethyl groups in the target compound may limit its herbicidal efficacy but could enhance selectivity for non-pesticidal applications. Its chiral center warrants investigation into enantiomer-specific bioactivity, a feature underutilized in older herbicides like haloxyfop .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid with high purity?

Methodological Answer:
The synthesis typically involves functionalization of the pyridine ring. A plausible route includes:

  • Step 1: Introduction of the methoxy group at the 2-position of pyridine via nucleophilic substitution or oxidation.
  • Step 2: Chlorination at the 5-position using chlorinating agents (e.g., POCl₃) under controlled conditions.
  • Step 3: Coupling the pyridine moiety with a propanoic acid derivative through cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-alkyl bonds).
  • Key Considerations: Use anhydrous conditions for chlorination to avoid side reactions. Purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates like 2-methoxyisonicotinic acid derivatives .

Basic: Which analytical techniques are optimal for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and propanoic acid linkage.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. For impurities, use reference standards of structurally related propanoic acids (e.g., EP impurity profiles) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and detect trace impurities.

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Engineering Controls: Use fume hoods for synthesis and local exhaust ventilation during weighing.
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. For potential skin absorption (common in propanoic acid derivatives), use additional barrier creams .
  • Exposure Monitoring: Air sampling if handling powdered forms. No established occupational exposure limits, but treat as a potential carcinogen based on structural analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Studies: Validate activity across multiple cell lines or in vivo models to rule out cell-specific effects.
  • Metabolite Profiling: Use LC-MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) that may contribute to observed effects.
  • Target Engagement Assays: Employ techniques like thermal shift assays or SPR to confirm direct binding to purported targets (e.g., enzymes in pyridine metabolism pathways) .

Advanced: What methodologies are effective for quantifying trace impurities in batch samples?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways.
  • HPLC-UV/HRMS: Use gradient elution to separate impurities. Compare retention times and mass spectra with certified reference materials (e.g., EP impurity standards for propanoic acid derivatives) .
  • Validation Parameters: Include specificity, linearity (1–120% of target concentration), and LOQ/LOD (≤0.1% for major impurities).

Advanced: How can mechanistic insights into its reactivity be gained for synthetic optimization?

Methodological Answer:

  • Computational Modeling: DFT calculations to predict reactive sites (e.g., electrophilic substitution on the pyridine ring).
  • Kinetic Studies: Monitor reaction intermediates via in-situ FTIR or NMR to identify rate-limiting steps.
  • Isotopic Labeling: Use deuterated reagents to trace proton transfer mechanisms in acid-catalyzed reactions .

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